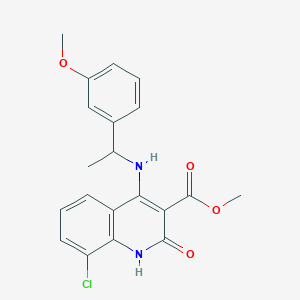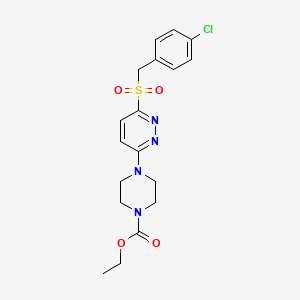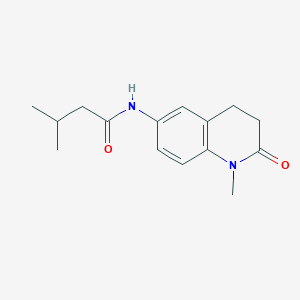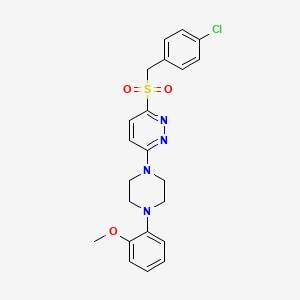
Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound belongs to the quinoline family, which is known for its diverse biological activities and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of arylglyoxals, malono derivatives, and different 4-amino coumarins in ethanol under reflux conditions . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize waste and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Coumarin Derivatives: These compounds are structurally related and have various pharmaceutical applications.
Uniqueness
Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H19ClN2O4 |
|---|---|
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
methyl 8-chloro-4-[1-(3-methoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-11(12-6-4-7-13(10-12)26-2)22-18-14-8-5-9-15(21)17(14)23-19(24)16(18)20(25)27-3/h4-11H,1-3H3,(H2,22,23,24) |
Clave InChI |
QILDKGSJALPNIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)OC)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B14973626.png)
![3-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B14973643.png)
![5-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B14973650.png)

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14973665.png)

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14973672.png)

![N-(3,4-Dimethylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B14973677.png)

![N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B14973689.png)

![N-(2-methoxy-5-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973705.png)
